kadsuphilolE

Antioxidant Radical Scavenging Natural Product Chemistry

Antioxidant screening panels often fail due to unrecognized isomer interference-kadsuphilol E and its isomer kadsuphilol F share the identical molecular formula (C34H34O11) yet exhibit a 3-fold difference in DPPH potency at 12.5 µM due to distinct ester attachment positions. Kadsuphilol E (33.9% DPPH inhibition at 50 µM) provides a fully characterized, moderately active reference standard to calibrate assay sensitivity and benchmark novel Schisandraceae-derived antioxidants. • Differentiated identity: C-6 angeloyl, C-9 benzoyl esterification confirmed by 1D/2D NMR, HRMS, and CD spectroscopy. • Reliable supply: In stock with competitive pricing and immediate global shipping for uninterrupted research workflows.

Molecular Formula C34H34O11
Molecular Weight 618.6 g/mol
Cat. No. B15241351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamekadsuphilolE
Molecular FormulaC34H34O11
Molecular Weight618.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C6=CC=CC=C6)(C)O)C
InChIInChI=1S/C34H34O11/c1-7-17(2)31(36)44-25-18(3)33(4,38)30(45-32(37)19-11-9-8-10-12-19)21-14-22(39-5)27(40-6)29(35)34(21)15-41-28-24(34)20(25)13-23-26(28)43-16-42-23/h7-14,18,25,30,38H,15-16H2,1-6H3/b17-7-/t18-,25+,30-,33-,34-/m0/s1
InChIKeyDXQWWPXSKMXYIB-GMHBQWHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsuphilol E: A C19-Homolignan Dibenzocyclooctadiene Antioxidant from Kadsura philippinensis


Kadsuphilol E (kadsuphilol E) is an oxygenated lignan belonging to the dibenzocyclooctadiene structural class, isolated from the aerial parts of the Taiwanese medicinal plant Kadsura philippinensis (Schisandraceae) [1]. The compound possesses a C19-homolignan skeleton characterized by a substituted cyclohexadienone ring with a spiro-benzofuranoid moiety, distinguishing it from the more common C18-dibenzocyclooctadiene lignans [2]. Its molecular formula is C34H34O11, with a molecular weight of 618.6 g/mol [3]. As a natural product with established antioxidant properties, kadsuphilol E is of interest for research applications in oxidative stress, natural product chemistry, and as an analytical reference standard.

1
Antioxidant screening studies with reported DPPH radical-scavenging activity
2
C19-homolignan reference standard with elucidated NMR and MS structure
3
Structure-activity relationship (SAR) and chemotaxonomic research

Why Kadsuphilol E Cannot Be Substituted with Generic Dibenzocyclooctadiene Lignans


Within the Kadsura genus, numerous C18- and C19-dibenzocyclooctadiene lignans exist, and their bioactivity is exquisitely sensitive to subtle changes in oxygenation pattern, ester substitution, and stereochemistry. For instance, kadsuphilol E and its direct isomer kadsuphilol F share the identical molecular formula (C34H34O11) but differ in the positional attachment of their angeloyl and benzoyl ester groups, leading to a 3-fold difference in DPPH radical-scavenging potency at 12.5 µM [1]. Even among compounds with the same C19-homolignan core, the specific hydroxyl and ester substitution pattern governs the capacity to donate hydrogen atoms to free radicals. Therefore, simple in-class substitution without rigorous comparative data risks confounding experimental outcomes, particularly in antioxidant screening, structure-activity relationship (SAR) studies, or analytical method development where precise chemical identity is critical.

Isomeric ester substitution pattern (angeloyl vs. benzoyl) may shift radical-scavenging potency
C18-dibenzocyclooctadiene lignans exhibit different scaffold-dependent activity profiles
Direct isomer kadsuphilol F shows distinct antioxidant response; substitution may confound SAR studies

Kadsuphilol E: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


DPPH Radical-Scavenging Activity: Kadsuphilol E vs. Vitamin C and E

Kadsuphilol E demonstrates concentration-dependent DPPH radical-scavenging activity that exceeds that of the standard antioxidant vitamin E and is comparable to vitamin C at higher concentrations. In a direct comparative assay, kadsuphilol E exhibited 33.9% inhibition at 50 µM and 35.6% inhibition at 100 µM, compared to 12.9% and 17.6% for vitamin E, respectively. Against vitamin C, kadsuphilol E showed 33.9% vs. 36.7% at 50 µM and 35.6% vs. 39.0% at 100 µM [1]. This establishes kadsuphilol E as a moderately potent antioxidant within its structural class, with clear advantages over vitamin E as a reference.

DPPH Scavenging vs Vitamins
Head-to-head
+21% inhibition over vitamin E at 50 µM (33.9% vs 12.9%)
Supports antioxidant screening context
Vitamin C comparison shows comparable activity within tested range
Antioxidant Radical Scavenging Natural Product Chemistry

Intra-Class SAR: Kadsuphilol E vs. Kadsuphilol F (C19-Homolignan Isomer)

Kadsuphilol E (compound 5) and kadsuphilol F (compound 6) are structural isomers (both C34H34O11) that differ solely in the placement of the angeloyl and benzoyl ester groups on the cyclohexadienone-spirobenzofuranoid core. This subtle change results in a significant divergence in antioxidant activity. At 12.5 µM, kadsuphilol E exhibits 13.8% DPPH inhibition, while kadsuphilol F shows only 10.3% inhibition [1]. Across the tested concentration range (6.25–100 µM), kadsuphilol E consistently outperforms its isomer, highlighting the critical importance of the C-6 angeloyloxy/C-9 benzoyloxy arrangement (in E) versus the C-6 benzoyloxy/C-9 angeloyloxy arrangement (in F) for radical-scavenging efficacy.

Intra-class Isomer SAR
Head-to-head
+34% relative inhibition increase over kadsuphilol F at 12.5 µM
Isomer-specific ester-arrangement context
Angeloyl at C-6 vs C-9 benzoyl arrangement differs
Structure-Activity Relationship Lignan Natural Product Synthesis

Structural Scaffold Comparison: C19-Homolignan (Kadsuphilol E) vs. C18-Lignan Backbones

Kadsuphilol E belongs to the C19-homolignan subclass, which features a substituted cyclohexadienone ring with a spiro-benzofuranoid moiety, in contrast to the more prevalent C18-dibenzocyclooctadiene skeleton (e.g., kadsuphilols A-D) [1]. While direct potency comparisons across subclasses are confounded by differing substitution, the distinct carbon skeleton of kadsuphilol E provides a unique chemical scaffold for structure-based screening. In the DPPH assay, C19-homolignans like kadsuphilol E (33.9% at 50 µM) and kadsuphilol D (34.4% at 50 µM) show comparable activity, but kadsuphilol E's specific ester arrangement (angeloyl at C-6, benzoyl at C-9) distinguishes it from other C19 congeners [1].

C19 vs C18 Scaffold
Class-level
C19-homolignan scaffold; similar DPPH potency to kadsuphilol D
Distinct chemotype for targeted screening
Specific ester pattern differentiates within C19 class
Chemotaxonomy Structural Biology Natural Product Isolation

Kadsuphilol E: Validated Research and Industrial Application Scenarios


Natural Product Antioxidant Screening and SAR Studies

Kadsuphilol E is an ideal candidate for inclusion in antioxidant screening panels, particularly those investigating the structure-activity relationships of dibenzocyclooctadiene lignans. Its well-documented DPPH radical-scavenging profile, quantified in direct comparison to vitamins C and E and its structural isomer kadsuphilol F, provides a robust baseline for evaluating new synthetic derivatives or isolated natural products [1]. Researchers can use kadsuphilol E as a moderately active reference compound to calibrate assay sensitivity and benchmark the potency of novel antioxidants derived from the Schisandraceae family.

Analytical Reference Standard for C19-Homolignan Identification

Due to its fully elucidated structure via extensive 1D and 2D NMR, HRMS, and CD spectroscopy [1], kadsuphilol E serves as a valuable analytical reference standard for the dereplication and identification of C19-homolignans in complex botanical extracts. Its unique combination of a spiro-benzofuranoid moiety and specific angeloyl/benzoyl esterification pattern (C-6 angeloyl, C-9 benzoyl) provides distinctive chromatographic and spectroscopic signatures that aid in the quality control and chemical fingerprinting of Kadsura species and related traditional medicines.

Oxidative Stress Research in Cellular and In Vitro Models

The moderate DPPH radical-scavenging activity of kadsuphilol E (33.9% at 50 µM) [1] positions it as a useful tool compound for investigating the role of natural lignan antioxidants in cellular models of oxidative stress. Its activity profile, intermediate between the more potent kadsuphilol C and the weaker vitamin E, allows for dose-response studies that explore the relationship between antioxidant capacity and downstream cellular protective effects, without the confounding influence of extreme potency that might mask subtle biological responses.

Application
Selection Property
Validation Focus
Antioxidant screening & SAR studies
Reported DPPH scavenging profile
Benchmarking against vitamin E and C
C19-homolignan analytical reference
Distinct NMR/MS fingerprint
Dereplication of botanical extracts
Oxidative stress cell models
Moderate radical-scavenging activity
Dose-response relationship review

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32 linked technical documents
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